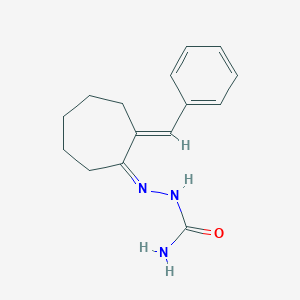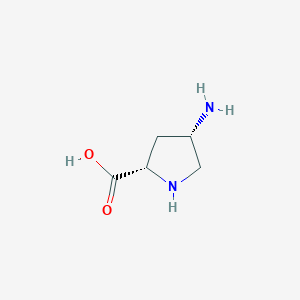
2-chloro-N-(cyclohexylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(cyclohexylcarbamoyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with similar structural motifs and substituents, such as chloro groups, cyclohexyl groups, and amide functionalities. These compounds exhibit a range of molecular conformations and intermolecular interactions, including hydrogen bonding and halogen contacts, which are typical for this class of compounds .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Such methods could potentially be adapted for the synthesis of "this compound" by choosing the correct starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized by their bond parameters and conformations. For example, the cyclohexyl groups in N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide adopt a chair conformation, and the amide N and C atoms have a planar configuration . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for the crystal packing .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including cyclization and substitution reactions. For example, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides led to the formation of imidazoline-5-one compounds . These reactions are influenced by the electronic and steric properties of the substituents on the acetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects, which are changes in color with the polarity of the solvent . The crystal packing is often stabilized by intermolecular interactions, which can also affect the compound's properties .
科学的研究の応用
Synthesis and Chemical Transformations
- 2-Chloro-N-(cyclohexylcarbamoyl)acetamide has been used in the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which are synthesized from tertiary α-hydroxy ketones and N-cyclohexyl(cyano-acetamide) (Avetisyan, Karapetyan, & Tadevosyan, 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compound has been studied for its potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). It has shown good light harvesting efficiency and free energy of electron injection (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antibacterial Activity
- The compound has been investigated for its in vitro antibacterial activity against Klebsiella pneumoniae. It shows promising potential as an antibacterial agent with a good pharmacokinetic profile for oral use (Cordeiro, Diniz-Neto, Figueiredo, Souza, Sousa, Andrade-Júnior, Melo, Ferreira, Oliveira, Athayde-Filho, Barbosa-Filho, Oliveira-Filho, & Lima, 2020).
Anti-Inflammatory Potential
- The compound has been utilized in the synthesis of 1,2,4‐triazole derivatives, which have been screened for their anti-inflammatory activities (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).
Soil Reception and Activity in Agriculture
- In agriculture, it's been studied regarding its reception and activity in soil, particularly in relation to wheat straw and irrigation, affecting the efficacy of herbicides containing this compound (Banks & Robinson, 1986).
Biotransformation and Excretion
- The metabolites of clofexamide, which is related to this compound, have been investigated in rat urine and feces, demonstrating its biotransformation and excretion pathways (Irino, Tateishi, & Fukawa, 1972).
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-(cyclohexylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLCYFEYRUYOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368604 |
Source


|
| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16467-50-8 |
Source


|
| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














